Methyl 3-formyl-2-methoxybenzoate
Description
Properties
IUPAC Name |
methyl 3-formyl-2-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-9-7(6-11)4-3-5-8(9)10(12)14-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIXZSDQNCRNMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(=O)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction represents one of the most efficient methods for introducing a formyl group onto an aromatic ring, making it particularly suitable for the synthesis of Methyl 3-formyl-2-methoxybenzoate. This reaction involves:
- Formation of a Vilsmeier reagent (chloroiminium ion) from the reaction between a substituted formamide (typically N,N-dimethylformamide) and phosphorus oxychloride
- Electrophilic attack of this reagent on methyl 2-methoxybenzoate
- Hydrolysis to yield the target aldehyde
The mechanism proceeds through an initial formation of the iminium salt, followed by electrophilic aromatic substitution and subsequent hydrolysis. The methoxy group at the 2-position directs the formylation predominantly to the 3-position due to its electron-donating character.
Methylation of Hydroxy Precursors
An alternative approach involves the methylation of Methyl 3-formyl-2-hydroxybenzoate:
- Starting with Methyl 3-formyl-2-hydroxybenzoate
- Methylation of the hydroxyl group using appropriate methylating agents
This method utilizes methylating agents such as dimethyl sulfate or iodomethane in the presence of a base. According to patent information, dimethyl sulfate can be used in aqueous solution for the methylation of aromatic hydroxycarboxylic acids to produce corresponding methoxycarboxylates. The reaction typically requires:
- 0.8 to 1.7 times the molar amount of dimethyl sulfate relative to the total number of moles of hydroxyl and carboxyl groups
- Aqueous reaction medium
- Appropriate base to facilitate deprotonation of the hydroxyl group
Formylation of Methyl 2-methoxybenzoate
Direct formylation of methyl 2-methoxybenzoate can be achieved through several methods:
| Method | Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Vilsmeier-Haack | POCl₃, DMF | 0-5°C initially, then heating to 90°C | Regioselective, high yield | Toxic reagents, safety concerns |
| Formylation with dichloromethyl methyl ether | (CH₃O)CHCl₂, Lewis acid catalyst | Low temperature (-10 to 0°C) | Milder conditions | Requires anhydrous conditions |
| Glyoxylation followed by reduction | Oxalyl chloride, DMF, then reducing agent | Two-step process | Versatile, can be adapted | Multiple steps, lower overall yield |
Advanced Synthetic Strategies
Green Chemistry Approaches
Recent developments have focused on environmentally friendly methods for preparing the Vilsmeier reagent, addressing safety concerns associated with traditional approaches. One innovative method involves:
- Irradiating a composition containing a halogenated hydrocarbon and an amide compound with light in the presence of oxygen
- Generating the Vilsmeier reagent under milder and safer conditions
- Reacting the generated reagent with methyl 2-methoxybenzoate
This approach offers significant advantages:
Structural Modification of Related Compounds
Alternative approaches involve structural modifications of related compounds. For instance, patent CN110407704B describes a synthetic method for 3-formyl-2-nitrobenzoic acid methyl ester, which shares structural similarities with the target compound. This method involves:
- Substitution reaction on 3-methyl-2-methyl nitrobenzoate with chlorine to obtain 3-(dichloromethyl)-2-methyl nitrobenzoate
- Hydrolysis reaction with zinc chloride aqueous solution under phase transfer catalysis to yield the formyl derivative
This approach could potentially be adapted by replacing the nitro group with a methoxy group at an appropriate stage of the synthesis.
Comparative Analysis of Preparation Methods
Efficiency and Yield
Based on synthetic approaches described in the literature for similar compounds, the relative efficiency of different methods can be assessed:
| Synthetic Method | Starting Materials | Expected Yield Range | Regioselectivity | Reaction Time |
|---|---|---|---|---|
| Vilsmeier-Haack Formylation | Methyl 2-methoxybenzoate | 70-85% | High | 2-6 hours |
| Methylation of Hydroxy Precursor | Methyl 3-formyl-2-hydroxybenzoate | 75-95% | N/A (direct conversion) | 1-4 hours |
| Green Vilsmeier Approach | Methyl 2-methoxybenzoate | 65-80% | High | 4-8 hours |
| Multi-Component Approach | Various precursors | 50-70% | Variable | 6-24 hours |
The methylation of hydroxy precursors generally offers the highest yields when the precursor is readily available, while the Vilsmeier-Haack formylation provides good regioselectivity directly from methyl 2-methoxybenzoate.
Economic and Environmental Considerations
Economic and environmental factors significantly impact the selection of preparation methods:
Traditional Vilsmeier-Haack Reaction :
Methylation Approach :
Green Vilsmeier Reagent Method :
Practical Aspects of Synthesis
Purification and Characterization
Effective purification and characterization are crucial for obtaining high-quality this compound:
Purification Techniques :
Characterization Methods :
- Nuclear Magnetic Resonance spectroscopy: The formyl proton appears as a singlet at approximately δ 9.8-10.0 ppm, while the methoxy group shows a characteristic singlet at δ 3.8-3.9 ppm
- Infrared spectroscopy: Characteristic bands for the formyl group (~1680 cm⁻¹), methoxy C-O stretching (~1250 cm⁻¹), and ester carbonyl (~1700 cm⁻¹)
- Mass spectrometry: Molecular ion peak at m/z 194, with fragmentation patterns characteristic of benzoate esters
Scale-Up Challenges
Transitioning from laboratory to industrial scale presents several challenges:
- Heat Management : The Vilsmeier-Haack reaction is exothermic, requiring careful temperature control during scale-up
- Reagent Handling : Safe handling of larger quantities of reactive and toxic reagents
- Purification Adaptation : Column chromatography is impractical at industrial scale; alternative purification methods must be developed
- Economic Considerations : Cost-effectiveness of reagents, solvents, and waste management becomes more significant at larger scales
Chemical Reactions Analysis
Oxidation Reactions
The formyl group (-CHO) undergoes oxidation to yield carboxylic acid derivatives.
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Reagents : Potassium permanganate (KMnO₄) in acidic or neutral media.
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Conditions : Typically conducted under reflux in aqueous or mixed solvents (e.g., acetone/H₂O).
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Product : Methyl 3-carboxy-2-methoxybenzoate.
Mechanism : The formyl group is oxidized to a carboxyl group via intermediate geminal diol formation under acidic conditions.
| Reaction Component | Details |
|---|---|
| Starting Material | Methyl 3-formyl-2-methoxybenzoate |
| Oxidizing Agent | KMnO₄ (1.5 equiv) |
| Temperature | 60–80°C |
| Yield | 72–85% |
Reduction Reactions
The formyl group is reduced to a hydroxymethyl (-CH₂OH) or methyl (-CH₃) group.
-
Reagents :
-
Sodium borohydride (NaBH₄) for selective reduction to alcohol.
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Lithium aluminum hydride (LiAlH₄) for further reduction to methyl.
-
-
Conditions :
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NaBH₄: Methanol solvent, 0–25°C.
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LiAlH₄: Anhydrous THF, reflux.
-
-
Products :
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Methyl 3-(hydroxymethyl)-2-methoxybenzoate (NaBH₄).
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Methyl 3-methyl-2-methoxybenzoate (LiAlH₄).
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Key Data :
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NaBH₄ reduction achieves >90% conversion in 2 hours.
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LiAlH₄ requires strict anhydrous conditions to avoid side reactions.
Nucleophilic Substitution at the Methoxy Group
The methoxy group (-OCH₃) participates in nucleophilic aromatic substitution (NAS) under specific conditions.
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Reagents : Amines (e.g., aniline) or thiols in the presence of Lewis acids (e.g., AlCl₃).
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Conditions :
-
Product : Methyl 3-formyl-2-(substituted-amino/methoxy)benzoate derivatives.
Example :
| Substrate | Nucleophile | Catalyst | Time | Yield |
|---|---|---|---|---|
| This compound | Aniline | AlCl₃ | 6 h | 68% |
Condensation Reactions
The formyl group engages in Schiff base formation or Knoevenagel condensations.
-
Schiff Base Formation :
-
Knoevenagel Condensation :
Comparative Efficiency :
| Reaction Type | Catalyst | Time | Yield |
|---|---|---|---|
| Schiff Base | None | 1 h | 86% |
| Knoevenagel | Piperidine | 2 h | 78% |
Electrophilic Aromatic Substitution (EAS)
The electron-rich benzene ring undergoes EAS at positions activated by the methoxy group.
-
Nitration :
-
Halogenation :
Critical Note : Ester groups are sensitive to strong acids; controlled conditions (pH 6–8) prevent hydrolysis .
Hydrolysis of the Ester Group
The methyl ester can be hydrolyzed to the carboxylic acid.
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Reagents : Aqueous NaOH or HCl.
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Conditions :
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Basic hydrolysis: Reflux in 10% NaOH.
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Acidic hydrolysis: 6M HCl, 100°C.
-
-
Product : 3-Formyl-2-methoxybenzoic acid.
Yield Optimization :
| Condition | Time | Yield |
|---|---|---|
| 10% NaOH | 4 h | 88% |
| 6M HCl | 6 h | 75% |
Photochemical Reactions
UV irradiation induces radical-mediated reactions at the formyl group.
Scientific Research Applications
Methyl 3-formyl-2-methoxybenzoate (CAS No: 186312-96-9) is a chemical compound with a molecular weight of 194.18 . It is also known as this compound .
Scientific Research Applications
This compound is used as a building block in the production of agrochemicals, pharmaceuticals, and fragrances . It can also be used as a raw material for anti-inflammatory and antioxidant products .
Pharmaceutical Research
- Anti-inflammatory and antioxidant raw material this compound is used as a raw material for anti-inflammatory and antioxidant products .
Analogue Synthesis
- Penicillide Analogues Methyl 6-(2-(benzyloxy)-4-(ethylthio)-6-(hydroxy-methyl)phenoxy)-3-formyl-2-methoxybenzoate can be synthesized from 2,3-dihydroxybenzaldehyde .
- DNMT3 Inhibitor In the synthesis of hybrid molecules of RSV and salicylates, 3,5-dimethoxy benzyl phosphonium bromide and methyl 5-formyl-2-methoxy benzoate are mixed in dry tetrahydrofuran to produce an intermediate, which is then used to synthesize a compound that inhibits DNMT3A and DNMT3B enzymes .
Cytochrome P450 BM3 Monooxygenase Catalyst
- Benzylic Hydroxylation Cytochrome P450 BM3 monooxygenase from Bacillus megaterium can be used as a catalyst for the selective hydroxylation of aromatic compounds. A double mutant F87A L188C showed improved catalytic activity toward toluene derivatives, particularly methyl 2-methoxy-3-methylbenzoate, with a 535-fold increase in catalytic efficiency compared to the wild-type BM3. This mutant can efficiently produce methyl 3-(hydroxymethyl)-2-methoxybenzoate .
Other Research
Mechanism of Action
The mechanism of action of Methyl 3-formyl-2-methoxybenzoate involves its interaction with molecular targets through its functional groups. The formyl group can undergo nucleophilic addition reactions, while the methoxy and ester groups can participate in various substitution and elimination reactions. These interactions can modulate biochemical pathways and enzyme activities, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and molecular features of Methyl 3-formyl-2-methoxybenzoate and its analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound | 186312-96-9 | C₁₀H₁₀O₄ | 194.18 | 2-methoxy, 3-formyl |
| Methyl 2-methoxy-5-methylbenzoate | 63113-79-1 | C₁₀H₁₂O₃ | 180.20 | 2-methoxy, 5-methyl |
| 2-Methoxy-5-(methoxycarbonyl)benzoic acid | 90183-43-0 | C₁₀H₁₀O₅ | 210.18 | 2-methoxy, 5-methoxycarbonyl, -COOH |
| Methyl 3-(hydroxymethyl)-2-methoxybenzoate | 1427363-87-8 | C₁₀H₁₂O₄ | 196.20 | 2-methoxy, 3-hydroxymethyl |
Physical and Chemical Properties
- This compound : Exhibits a melting point of 79–82°C and an Rf value of 0.18 (hexane/EtOAc, 2:1) . The formyl group increases polarity, influencing solubility in polar aprotic solvents.
- Methyl 2-methoxy-5-methylbenzoate : The methyl group at the 5-position reduces polarity compared to the formyl analog, likely lowering its melting point and enhancing lipophilicity .
- 2-Methoxy-5-(methoxycarbonyl)benzoic acid : The carboxylic acid group introduces acidity (pKa ~2–3), distinguishing it from ester derivatives. This compound may exhibit higher water solubility due to ionizable -COOH .
- Methyl 3-(hydroxymethyl)-2-methoxybenzoate : The hydroxymethyl group (-CH₂OH) allows for hydrogen bonding, increasing hydrophilicity compared to the formyl derivative .
Biological Activity
Methyl 3-formyl-2-methoxybenzoate (CAS No. 186312-96-9) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including data tables, relevant case studies, and research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a methoxy group and a formyl group attached to a benzoate structure. The presence of these functional groups is crucial for its biological activity.
Biological Activities
1. Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies on related compounds show that the presence of the formyl group enhances cytotoxicity against various human tumor cell lines. The structure-activity relationship suggests that modifications at specific positions can lead to improved efficacy against cancer cells .
2. Anti-inflammatory Effects
This compound has shown promise in anti-inflammatory applications. In vitro assays have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity is particularly relevant in models of lipopolysaccharide (LPS)-induced inflammation, where it significantly reduced inflammatory responses .
3. Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it possesses inhibitory effects against bacteria and fungi, making it a candidate for further development as an antimicrobial agent .
Case Studies
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated an IC50 value of approximately 15 µM against HepG2 liver cancer cells, demonstrating significant antiproliferative activity compared to control treatments .
Case Study 2: Anti-inflammatory Mechanisms
In another study, researchers investigated the anti-inflammatory properties of the compound in a mouse model of acute lung injury induced by LPS. This compound treatment resulted in a marked reduction in lung inflammation and damage, suggesting its potential as a therapeutic agent for inflammatory diseases .
Data Tables
Q & A
Q. What are the recommended synthetic routes for Methyl 3-formyl-2-methoxybenzoate, and how can reaction conditions be optimized?
this compound can be synthesized via multi-step procedures involving functional group transformations. For example, a triazine-based approach (general procedure B) employs 2,4,6-trichlorotriazine, phenolic derivatives, and methyl 3-aminobenzoate in the presence of DIPEA as a base. Key steps include temperature control (e.g., -35°C for nucleophilic substitution and 40°C for subsequent couplings) and purification via column chromatography using gradients of dichloromethane/ethyl acetate . Optimization involves adjusting equivalents of reagents (e.g., 1.15 equiv. of methyl 3-aminobenzoate) and reaction durations (e.g., 23.5 hours for triazine-amine coupling) to improve yield and purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers are critical?
Key techniques include:
- ¹H NMR : Look for signals corresponding to the formyl proton (~δ 10.1 ppm), methoxy groups (~δ 3.8-3.9 ppm), and aromatic protons (split patterns depending on substitution).
- FTIR : Confirm the ester carbonyl (~1700 cm⁻¹), formyl C=O (~1680 cm⁻¹), and methoxy C-O (~1250 cm⁻¹).
- Mass Spectrometry : Validate the molecular ion peak (e.g., m/z 194 for C₁₀H₁₀O₄). Comparative data from structurally similar compounds, such as methyl 3-hydroxy-4-methoxybenzoate (δ 3.76 ppm for methoxy in DMSO-d₆), can aid interpretation .
Q. What safety protocols are essential for handling this compound in the laboratory?
Follow guidelines for aldehydes and esters:
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Store in a cool, dry place away from oxidizing agents.
- Dispose of waste via approved chemical disposal systems, as specified in safety data sheets (e.g., P501/P502 protocols) .
Advanced Research Questions
Q. How can crystallographic software (e.g., SHELX, ORTEP) resolve structural ambiguities in this compound derivatives?
SHELX programs (e.g., SHELXL for refinement) enable precise determination of bond angles, torsional conformations, and hydrogen bonding. For example, high-resolution X-ray data can clarify the orientation of the formyl and methoxy groups. ORTEP-III visualizes thermal ellipsoids to assess positional disorder, critical for derivatives prone to polymorphism. Robust pipelines combining SHELXC/D/E with GUI interfaces (e.g., SHELXPRO) streamline structure validation .
Q. What experimental strategies address contradictions in reactivity data for this compound derivatives?
Contradictions in reactivity (e.g., unexpected substitution or oxidation outcomes) may arise from steric hindrance or electronic effects. Strategies include:
- Comparative Reactivity Studies : Test derivatives with substituents at varying positions (e.g., bromo vs. fluoro analogs) to isolate electronic influences .
- Kinetic Profiling : Monitor reaction progress via HPLC or in-situ FTIR to identify intermediates.
- Computational Modeling : Use DFT calculations to predict reaction pathways and transition states, aligning with observed experimental outcomes .
Q. How can this compound serve as a precursor in synthesizing bioactive triazine derivatives?
The formyl group enables Schiff base formation with amines, while the methoxy and ester groups participate in nucleophilic substitutions. For example, coupling with 4-methoxyphenol and triazine intermediates (e.g., 2,4,6-trichlorotriazine) under basic conditions yields triazine-based scaffolds with potential agrochemical or pharmaceutical activity. Purification via MPLC with silica gel and gradient elution ensures product integrity .
Q. What methodologies validate the purity of this compound in high-throughput synthesis pipelines?
Implement:
- Parallel Chromatography : Use UPLC with tandem mass spectrometry (LC-MS/MS) for rapid purity assessment.
- Stability Testing : Expose the compound to stress conditions (heat, light, humidity) and monitor degradation via TLC or NMR.
- Reference Standards : Cross-check with certified materials (e.g., USP/EMA-compliant standards) for analytical method validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
